6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group, a pyrimidine ring, and a methylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Benzenesulfonyl Group: The piperazine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate aldehyde and amine precursors.
Coupling of Intermediates: The final step involves coupling the benzenesulfonyl-piperazine intermediate with the pyrimidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and Alzheimer’s disease
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its potential as a drug candidate.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with a pyrimidine ring, used as an acetylcholinesterase inhibitor.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are investigated for their anti-tubercular activity.
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-17-8-10-19(11-9-17)24-21-16-18(2)23-22(25-21)26-12-14-27(15-13-26)30(28,29)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,23,24,25) |
InChI Key |
VKJOHCPFEWRKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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